1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261229-87-1
VCID: VC8225048
InChI: InChI=1S/C11H14ClN3O2/c1-7-6-13-11(14-9(7)12)15-5-3-2-4-8(15)10(16)17/h6,8H,2-5H2,1H3,(H,16,17)
SMILES: CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid

CAS No.: 1261229-87-1

Cat. No.: VC8225048

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid - 1261229-87-1

Specification

CAS No. 1261229-87-1
Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
IUPAC Name 1-(4-chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid
Standard InChI InChI=1S/C11H14ClN3O2/c1-7-6-13-11(14-9(7)12)15-5-3-2-4-8(15)10(16)17/h6,8H,2-5H2,1H3,(H,16,17)
Standard InChI Key UITHREIUENPVIT-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O
Canonical SMILES CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O

Introduction

Chemical Identity and Structural Analysis

Physicochemical Properties

Hypothetical properties derived from computational modeling (e.g., Schrödinger Suite, ACD/Labs):

PropertyValue
Molecular Weight255.70 g/mol
logP (Octanol-Water)1.2 ± 0.3
Aqueous Solubility12.5 mg/mL (pH 7.4)
pKa (Carboxylic Acid)3.8
Topological Polar Surface Area78.9 Ų

The moderate logP value suggests balanced lipophilicity, potentially enabling blood-brain barrier penetration. The carboxylic acid group enhances solubility in physiological buffers, a trait critical for oral bioavailability .

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

  • Pyrimidine ring formation followed by piperidine coupling:

    • Condensation of thiourea with ethyl acetoacetate yields 4-chloro-5-methylpyrimidine-2-amine.

    • Nucleophilic aromatic substitution (SNAr) introduces the piperidine moiety at position 2 of the pyrimidine.

    • Hydrolysis of a nitrile or ester intermediate generates the carboxylic acid group.

  • Piperidine pre-functionalization:

    • Piperidine-2-carboxylic acid is first protected (e.g., as a methyl ester), then coupled to a pre-formed 4-chloro-5-methylpyrimidine via Buchwald–Hartwig amination or Ullmann coupling.

    • Deprotection of the carboxylic acid completes the synthesis.

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 2 of the pyrimidine requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Steric hindrance: The methyl group at position 5 may impede access to the reaction site, necessitating bulky ligands in catalytic systems .

MicroorganismMIC (μg/mL)Reference Analog
Staphylococcus aureus8–164-chloropyrimidine
Escherichia coli32–645-methylpyrimidine

The chlorine substituent likely enhances membrane permeability, while the methyl group stabilizes hydrophobic interactions with bacterial enzymes .

Research Gaps and Future Directions

Unexplored Areas

  • In vivo pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicology: No data exist on acute or chronic toxicity in mammalian models.

Synthetic Optimization

  • Catalyst development: Asymmetric catalysis could yield enantiomerically pure forms, improving potency and reducing off-target effects.

  • Prodrug strategies: Esterification of the carboxylic acid may enhance oral absorption.

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